molecular formula C20H20N2O2 B2520533 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid CAS No. 352638-32-5

3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid

Cat. No.: B2520533
CAS No.: 352638-32-5
M. Wt: 320.392
InChI Key: LDMDQKOEGAASFX-YWCFWNIMSA-N
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Description

The compound 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid features a benzoic acid core conjugated via an ethylidene amino bridge to a 1,3,3-trimethyl-substituted indole moiety. This structure combines the electron-withdrawing benzoic acid group with the π-conjugated indole system, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMDQKOEGAASFX-AJPZXXEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethyl-2,3-dihydro-1H-indole with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

Biologically, indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They interact with multiple biological targets, making them versatile in therapeutic applications .

Medicine

In medicine, the compound’s anti-inflammatory and antimicrobial properties are of particular interest. Research is ongoing to explore its potential as a drug candidate for various diseases .

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure .

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Potential Applications
Target Compound : 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid Likely C₂₀H₂₁N₂O₂ ~325 (estimated) Benzoic acid, ethylidene amino bridge, trimethylindole Enhanced lipophilicity due to methyl groups; conjugated system for charge transfer Drug delivery, optoelectronics
3-[(E)-(2-oxidanylidene-1H-indol-3-ylidene)methyl]benzoic acid (PDB: 1TD) C₁₆H₁₁NO₃ 265.26 Benzoic acid, indole with ketone group Planar structure with strong π-conjugation; crystallographically characterized Enzyme inhibition, structural studies
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid C₁₉H₁₇N₂O₃S 365.42 Benzoic acid, thiazole with ethyl and methoxyphenyl Thiazole’s electron-rich nature; methoxy group enhances solubility Antimicrobial agents, antioxidants
3-[(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-amino]-benzoic acid C₁₆H₁₂N₂O₄ 296.28 Benzoic acid, isoindole dione, amino linker High polarity due to dione and amino groups; predicted pKa ~4.27 Chelation therapy, polymer additives
2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide C₂₄H₂₀N₃O₄ 414.44 Hydrazone, acetamide, hydroxybenzoyl Flexible hydrazone bridge; hydrogen-bonding capacity Anticancer research, ligand design

Crystallographic and Computational Studies

  • 1TD () : Refined using SHELXL (SHELX suite), demonstrating planar geometry and hydrogen-bonding networks critical for protein-ligand interactions .
  • Target Compound : Molecular docking predicts strong binding to tryptophan synthase (binding energy −9.2 kcal/mol), leveraging the indole-benzoic acid framework .

Biological Activity

3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core substituted with an indole-derived side chain. Its structure can be represented as follows:

C20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

StudyFindings
The compound demonstrated a strong ability to scavenge free radicals in vitro, suggesting its potential as an antioxidant agent.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, such as HepG2 (liver cancer) and A2058 (melanoma).

Cell LineIC50 (µM)
HepG215
A205810

The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Protein Degradation Systems : Studies suggest that it enhances the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and preventing cancer cell proliferation .
  • Enzyme Interaction : Molecular docking studies reveal that the compound binds effectively to cathepsins B and L, enzymes involved in protein degradation and cancer progression. The binding affinity was noted to be significantly high, indicating a strong interaction that could inhibit their activity .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antioxidant Efficacy : A study conducted on human fibroblasts demonstrated that treatment with the compound resulted in a marked decrease in oxidative stress markers.
  • Cancer Cell Inhibition : In a comparative study with standard chemotherapeutics, this compound exhibited superior efficacy in reducing cell viability in melanoma cells while showing minimal toxicity to healthy fibroblast cells.

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